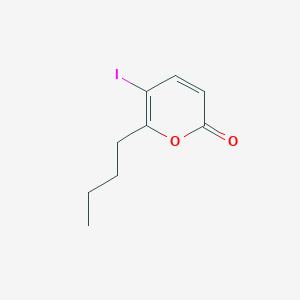
2H-Pyran-2-one, 6-butyl-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-butyl-5-iodo- is a heterocyclic compound featuring a pyran ring with a butyl group at the 6th position and an iodine atom at the 5th position. This compound is part of the broader class of 2H-pyran-2-ones, which are known for their diverse biological activities and applications in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-5-iodo- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing 2H-pyran-2-one derivatives . The reaction conditions often include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for 2H-Pyran-2-one, 6-butyl-5-iodo- are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-2-one, 6-butyl-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyran ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyran ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-butyl-5-azido-2H-pyran-2-one.
Applications De Recherche Scientifique
2H-Pyran-2-one, 6-butyl-5-iodo- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-butyl-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit acyl-CoA cholesterol acyltransferase, affecting lipid metabolism .
Comparaison Avec Des Composés Similaires
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities, including anticancer and antimicrobial properties.
6-Pentyl-2H-pyran-2-one: Exhibits antifungal and antibacterial activities.
6-Pentyltetrahydro-2H-pyran-2-one: Used in organic synthesis and as a flavoring agent.
Uniqueness: 2H-Pyran-2-one, 6-butyl-5-iodo- is unique due to the presence of both a butyl group and an iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its potential for further functionalization and application in various fields.
Propriétés
Numéro CAS |
344340-96-1 |
|---|---|
Formule moléculaire |
C9H11IO2 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
6-butyl-5-iodopyran-2-one |
InChI |
InChI=1S/C9H11IO2/c1-2-3-4-8-7(10)5-6-9(11)12-8/h5-6H,2-4H2,1H3 |
Clé InChI |
LNDBHILOHUJDFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CC(=O)O1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




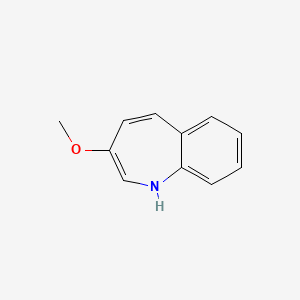
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
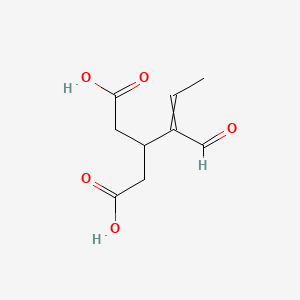

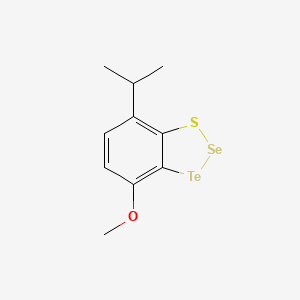

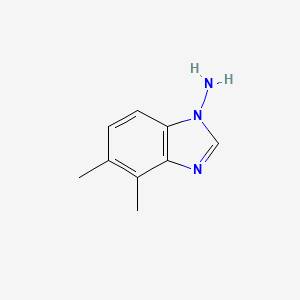
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
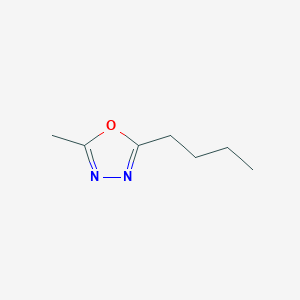
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
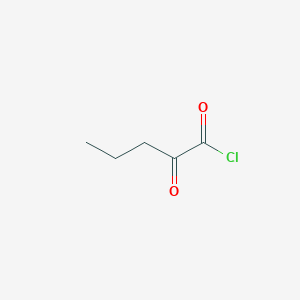
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
